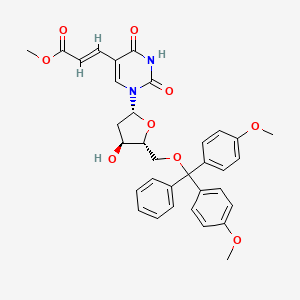
E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine
Descripción general
Descripción
E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine is a useful research compound. Its molecular formula is C34H34N2O9 and its molecular weight is 614.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine (CAS Number: 869355-22-6) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and molecular biology. This compound is characterized by a unique structure that enhances its interaction with biological targets, which may lead to various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C34H34N2O9. Its structure includes a carbomethoxyvinyl group and a dimethoxytrityl (DMT) protecting group, which contributes to its stability and bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C34H34N2O9 |
| Molecular Weight | 594.65 g/mol |
| CAS Number | 869355-22-6 |
| Solubility | Soluble in organic solvents |
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Nucleic Acid Synthesis : The compound can interfere with RNA synthesis by mimicking natural nucleotides, thereby inhibiting viral replication.
- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties against specific RNA viruses by disrupting their replication cycle.
- Enzyme Interaction : It may bind to enzymes involved in nucleic acid metabolism, leading to altered cellular processes.
Antiviral Properties
Research indicates that this compound demonstrates significant antiviral activity. In vitro studies have shown that it effectively inhibits the replication of several RNA viruses.
Case Study : A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of this compound against HCV (Hepatitis C Virus). Results indicated a dose-dependent reduction in viral load, suggesting its potential as a therapeutic agent in HCV treatment .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Its structural modifications allow it to interact with cellular pathways involved in cancer cell proliferation.
Case Study : In vitro experiments conducted on various cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis markers compared to controls. This suggests a promising role in cancer therapy .
Research Findings
-
Antimicrobial Activity : this compound has shown effectiveness against certain bacterial strains, indicating potential applications in antimicrobial formulations.
Pathogen Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 - Cellular Uptake Studies : Research indicates efficient cellular uptake of this compound, enhancing its effectiveness as a therapeutic agent.
Propiedades
IUPAC Name |
methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N2O9/c1-41-26-14-10-24(11-15-26)34(23-7-5-4-6-8-23,25-12-16-27(42-2)17-13-25)44-21-29-28(37)19-30(45-29)36-20-22(9-18-31(38)43-3)32(39)35-33(36)40/h4-18,20,28-30,37H,19,21H2,1-3H3,(H,35,39,40)/b18-9+/t28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOGVRRZQFYZKP-VTQZAUKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)/C=C/C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















